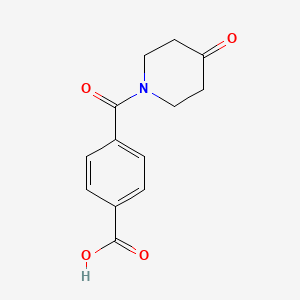

4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Description

Properties

IUPAC Name |

4-(4-oxopiperidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXONJRIUBHNYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373861 | |

| Record name | n-(4-carboxylic)benzoyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672309-93-2 | |

| Record name | 4-[(4-Oxo-1-piperidinyl)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-carboxylic)benzoyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672309-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Core Structure and Analogs

The core structure of the target molecule is assembled from two key building blocks: a piperidine-4-one ring system and a benzoic acid moiety. The methodologies for creating these components are well-documented and offer various pathways for chemists to produce the desired precursors.

The piperidine-4-one nucleus is a crucial heterocyclic scaffold found in many biologically active compounds. chemrevlett.comnih.gov Its synthesis has been a subject of extensive research, leading to a variety of effective methods. chemrevlett.com

One of the most traditional and widely used methods is the Mannich condensation . This reaction typically involves the condensation of a substituted aromatic aldehyde, an amine like ammonium (B1175870) acetate, and an active methylene (B1212753) compound such as ethyl methyl ketone in an ethanol (B145695) medium to form substituted 4-piperidones. chemrevlett.com A variation developed by Baliah et al. provides an elegant synthesis for 2,6-diphenylpiperidine-4-ones. chemrevlett.com

Another classical approach is the Dieckmann condensation . This intramolecular cyclization of a diester is used to form the piperidinone ring. The process often starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like an alkyl acrylate), followed by the Dieckmann condensation, hydrolysis, and subsequent decarboxylation to yield the 4-piperidone (B1582916). dtic.mil

More contemporary methods have also been developed to afford these valuable intermediates with high efficiency. acs.org For instance, a cascade reaction initiated by an α-imino rhodium carbene has been shown to produce piperidin-4-one derivatives in excellent yields through a process involving 1,2-aryl/alkyl migration and annulation. acs.org

| Synthetic Method | Key Reagents/Steps | Typical Application |

| Mannich Condensation | Aromatic aldehyde, ammonium acetate, ethyl methyl ketone | Synthesis of substituted 4-piperidones chemrevlett.com |

| Dieckmann Condensation | Primary amine, alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation | Formation of the core 4-piperidone ring dtic.mil |

| α-Imino Rhodium Carbene Cascade | α-imino carbene, rhodium catalyst | Efficient, high-yield synthesis of piperidin-4-one derivatives acs.org |

The benzoic acid portion of the molecule requires substitution at the para-position to allow for the attachment of the piperidinone ring. Several methods are available for the synthesis of substituted benzoic acids.

A common industrial method involves the oxidation of toluene and its derivatives, catalyzed by cobalt or manganese naphthenates, which proceeds with high yield. wikipedia.org For laboratory-scale synthesis, more versatile methods are often employed.

The Grignard reaction provides a reliable route. Bromobenzene can be converted into phenylmagnesium bromide, which is then carboxylated (typically using carbon dioxide) to form benzoic acid. wikipedia.org This method is a staple in organic chemistry education for its demonstration of carbon-carbon bond formation. wikipedia.org

Furthermore, substituted benzoic acids can be prepared through various electrophilic aromatic substitution reactions on a benzene (B151609) ring, followed by modification of the substituent. For example, Friedel-Crafts acylation can introduce a ketone that can later be oxidized to a carboxylic acid.

The formation of the amide bond between the piperidine-4-one nitrogen and the benzoic acid carboxyl group is a critical step in the synthesis of the title compound. This transformation is one of the most frequently performed reactions in medicinal chemistry. nih.govrsc.org

The most common strategy involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride . numberanalytics.com The acyl chloride (e.g., 4-chlorocarbonylbenzoic acid) can then react readily with the secondary amine of piperidin-4-one to form the amide bond.

Alternatively, coupling reagents are widely used to facilitate the direct condensation of a carboxylic acid and an amine. nih.govresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the amide bond under mild conditions. nih.gov This method is particularly useful for sensitive substrates. The fundamental principle of this coupling involves the reaction of an activated carboxylic acid with an amine to generate the desired amide. researchgate.net Other reagents, such as titanium tetrachloride (TiCl4), have also been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov

Functional Group Interconversions on 4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Once synthesized, the this compound molecule possesses distinct functional groups—a ketone, an amide, and a carboxylic acid—that can be selectively modified to produce a range of derivatives.

The carboxylic acid group is a versatile handle for further chemical transformations, allowing for the synthesis of esters, amides, and other acid derivatives. wikipedia.org

Esterification: The carboxylic acid moiety can be converted into an ester through reaction with an alcohol under acidic conditions. wikipedia.org For example, reacting this compound with an alcohol like ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) would yield the corresponding ethyl ester. libretexts.org This type of reaction is often driven to completion by removing the water formed during the reaction. google.com The Mitsunobu reaction offers another convenient and effective method for the esterification of benzoic acids, particularly with phenols, producing phenyl esters in good to excellent yields under mild conditions. researchgate.net

Amidation: The carboxylic acid can be further converted into a new amide by reacting it with a primary or secondary amine. nih.gov This process typically requires the use of coupling reagents, similar to the strategy used to construct the initial carbonyl-amide linkage. For instance, reacting the title compound with an amine (e.g., aniline) in the presence of a coupling agent like EDC/HOBt would yield the corresponding N-substituted benzamide (B126) derivative. nih.gov A variety of coupling agents and conditions have been developed to achieve this transformation efficiently. lookchemmall.comrsc.org

The table below summarizes representative transformations of the carboxylic acid group.

| Reaction | Reagent(s) | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4) | Alkyl Ester |

| Esterification (Mitsunobu) | Phenol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3) | Phenyl Ester researchgate.net |

| Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., EDC/HOBt) | N-Substituted Amide nih.gov |

Chemical Modifications of the Carboxylic Acid Moiety

Activation Strategies for Carboxylic Acid Derivatization

The direct amidation of carboxylic acids with amines is a challenging transformation that often requires activation of the carboxyl group to proceed under mild conditions. researchgate.net A variety of reagents and methods have been developed to facilitate this crucial bond formation, converting the hydroxyl group of the carboxylic acid into a better leaving group. rsc.orgnih.gov

Common strategies involve the use of coupling agents that form highly reactive intermediates in situ. These methods avoid the need to isolate harsher intermediates like acyl chlorides. researchgate.net For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium/aminium-based reagents (e.g., HBTU, HATU) are also highly effective. Another approach involves the use of pyridazinone-based coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate amidation under mild conditions. researchgate.net Nature-inspired methods that proceed via the formation of a thioester intermediate also provide a green, one-pot procedure for creating amide bonds without traditional coupling reagents. nih.gov

| Reagent Class | Examples | Typical Byproducts |

|---|---|---|

| Carbodiimides | DCC, EDC | Urea derivatives |

| Phosphonium (B103445) | BOP, PyBOP | Phosphine oxide derivatives |

| Uronium/Aminium | HBTU, HATU, TBTU | Tetramethylurea |

| Other | CDI, T3P | Imidazole, Cyclotriphosphoxane derivatives |

Transformations of the Piperidine-4-one System

The piperidin-4-one moiety is a versatile scaffold that serves as a building block for more complex heterocyclic compounds. nih.gov Its carbonyl group and adjacent alpha-carbons are key sites for a variety of chemical transformations.

The ketone functionality of the piperidone ring can be readily derivatized through condensation reactions with primary amine derivatives. nih.gov The reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields an oxime. youtube.comyoutube.com Similarly, reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. nih.govyoutube.com

These reactions proceed via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to form the C=N double bond of the imine derivative. nih.gov The formation of oximes and hydrazones is a common strategy in various scientific fields for conjugation. nih.govnih.gov While traditionally considered slow at neutral pH, recent developments have identified catalysts, such as bifunctional amine buffers, that can accelerate these reactions by several orders of magnitude. nih.govrsc.org

| Reactant | Product Functional Group | General Structure of Product |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |

| Phenylhydrazine (H₂NNHPh) | Phenylhydrazone | C=N-NHPh |

| Semicarbazide (H₂NNH(C=O)NH₂) | Semicarbazone | C=N-NH(C=O)NH₂ |

The reduction of the prochiral ketone in the piperidone ring can generate a chiral secondary alcohol, a valuable stereocenter for developing new chemical entities. wikipedia.org Achieving high stereoselectivity in this transformation is crucial. Numerous methods exist for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org

Catalytic asymmetric reduction can be achieved using chiral catalysts in conjunction with a stoichiometric reducing agent. wikipedia.org A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane. wikipedia.orgijprs.com Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique, often utilizing ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands and a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.orgorganic-chemistry.org Alternatively, stoichiometric chiral reducing agents, such as those derived from chiral boranes like Alpine-Borane (from α-pinene), can provide high enantioselectivity. wikipedia.org Enzymatic reductions, for instance using alcohol dehydrogenases, offer a "green" alternative for the selective reduction of ketones to chiral alcohols. chemrxiv.orgmdpi.com

| Method | Reagents | Key Features |

|---|---|---|

| Asymmetric Catalytic Hydrogenation | H₂, Chiral Ru or Rh catalyst | High atom economy, high enantioselectivity. |

| Asymmetric Transfer Hydrogenation | Isopropanol or HCOOH/NEt₃, Chiral Ru or Rh catalyst | Avoids use of high-pressure H₂ gas. wikipedia.org |

| CBS Reduction | Chiral oxazaborolidine, BH₃ | Well-established for aromatic ketones. ijprs.com |

| Stoichiometric Chiral Reagents | Alpine-Borane, Chiral Lithium Aluminum Hydride complexes | High enantioselectivity but requires stoichiometric chiral source. wikipedia.org |

| Biocatalytic Reduction | Alcohol dehydrogenase (ADH), co-factor, hydrogen source | Environmentally friendly, high selectivity. chemrxiv.org |

The carbon atoms alpha to the piperidone carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. libretexts.org This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions, most notably alkylation. libretexts.orgrsc.org Treatment of the N-acyl-4-piperidone with a strong base, such as lithium diisopropylamide (LDA), generates the enolate, which can then be trapped by an electrophile like an alkyl halide to install a substituent at the C3 (or C5) position. rsc.org

This reactivity allows for the synthesis of 3-substituted or 3,5-disubstituted piperidone derivatives. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the alpha-carbons are not equivalent. libretexts.org Another approach to functionalizing the alpha-position involves the Polonovski–Potier reaction sequence, which generates an endo-cyclic iminium ion from the corresponding tertiary amine N-oxide, followed by the addition of carbon-based nucleophiles. acs.orgacs.org

Modifications of the Aromatic Ring System

The benzoic acid ring, substituted with an amide at the para position, can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the carboxylic acid group and the N-acyl group.

The N-acyl group is an activating, ortho-, para-directing group due to the lone pair on the amide nitrogen participating in resonance with the ring. Conversely, the carboxylic acid group is a deactivating, meta-directing group. Since the two groups are para to each other, their directing effects are synergistic. Both groups direct incoming electrophiles to the positions ortho to the N-acyl group (and meta to the carboxylic acid group). Therefore, electrophilic substitution is expected to occur at the C2 and C6 positions of the benzoic acid ring.

Standard SEAr reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) can be applied to introduce new substituents onto the aromatic ring. wikipedia.orgyoutube.comyoutube.com The reaction conditions would need to be carefully controlled due to the presence of the deactivating carboxyl group. youtube.comresearchgate.net

Stereoselective Synthesis and Chiral Modifications

The introduction of chirality into the piperidine (B6355638) ring is of significant interest, as chiral piperidines are prevalent scaffolds in pharmaceuticals. nih.govthieme-connect.com Stereochemistry can profoundly influence a molecule's biological activity and pharmacokinetic properties. thieme-connect.com

Stereoselective synthesis of derivatives of this compound can be approached in several ways. One strategy is the asymmetric transformation of the existing scaffold, such as the stereoselective reduction of the ketone to a chiral alcohol, as discussed previously (Section 2.2.2.2). wikipedia.org Another powerful approach involves building the chiral piperidine ring from acyclic precursors using asymmetric methodologies. acs.org For example, catalytic, enantioselective C-H functionalization of acyclic amines can provide access to enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov An alternative method involves an acid-mediated 6-endo-trig cyclization of amine-substituted enones to stereoselectively produce trans-substituted 4-oxopiperidines. researchgate.net The incorporation of a chiral auxiliary on the piperidine nitrogen can also direct subsequent transformations to occur stereoselectively. nih.gov These methods provide access to a wide range of enantiomerically enriched piperidine-containing compounds, expanding the chemical space for drug discovery and development. acs.org

Diastereoselective and Enantioselective Synthetic Approaches

The creation of chiral centers with specific configurations in piperidine rings is a key challenge in organic synthesis. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent approach involves the asymmetric hydrogenation of pyridine (B92270) precursors. For instance, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov This method proceeds through an outer-sphere dissociative mechanism, where the stereochemistry of the product is determined by the stereoselective protonation of an enamine intermediate. nih.gov Another powerful technique is the use of metal-catalyzed cyclization reactions. Gold-catalyzed stereoselective cyclization has been shown to be effective in constructing 2,6-disubstituted piperidine alkaloids with high yield and excellent control of stereochemistry. rsc.org

Chemo-enzymatic methods offer a green and efficient alternative for the asymmetric synthesis of piperidines. acs.orgnih.gov A notable example is the stereoselective one-pot amine oxidase/ene imine reductase cascade, which converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov This approach has been utilized in the synthesis of chiral precursors to pharmaceuticals, demonstrating its practical utility. acs.orgnih.gov

Reductive amination is a classical yet effective strategy for synthesizing piperidines. rsc.org When employing a palladium catalyst, the hydrogenation of an imine or iminium ion intermediate typically leads to the more stable cis-isomer as the major product. rsc.org Furthermore, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, allows for the control of stereochemistry in the resulting piperidine. nih.gov

The following table summarizes various catalytic systems and their effectiveness in the synthesis of chiral piperidine derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | High enantioselectivity for 2-substituted piperidines. | nih.gov |

| Gold(I) Complex | Stereoselective Cyclization | Efficient for constructing 2,6-disubstituted piperidines. | rsc.org |

| Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic Cascade | Produces stereo-defined 3- and 3,4-substituted piperidines. | acs.orgnih.gov |

| Palladium | Reductive Amination | Favors the formation of the cis-diastereomer. | rsc.org |

| Copper/(S, S)-Ph-BPE | Cyclizative Aminoboration | Yields 2,3-cis-disubstituted piperidines with excellent enantioselectivity. | nih.gov |

Control of Stereochemistry at Chiral Centers within Piperidine Derivatives

Achieving precise control over the stereochemistry at one or more chiral centers within a piperidine ring is paramount for developing effective and selective therapeutic agents. The spatial arrangement of substituents on the piperidine ring can significantly influence a molecule's binding affinity to its biological target. thieme-connect.com

The aza-Michael reaction, which involves the addition of a nitrogen nucleophile to an α,β-unsaturated ketone or aldehyde, is a versatile method for constructing piperidine rings with controlled stereochemistry. rsc.org This approach allows for the efficient and stereoselective synthesis of various piperidine derivatives. rsc.org

Metal-catalyzed reactions provide a powerful toolkit for controlling stereochemistry. For example, palladium-catalyzed intramolecular allylic amination has been shown to be highly diastereoselective, with the protecting group on the nitrogen atom acting as a chiral auxiliary to direct the stereochemical outcome. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters has been developed for the synthesis of 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. nih.gov

In addition to catalytic methods, conformational control can be used to influence the stereochemistry of piperidine derivatives. For instance, cis-piperidines, synthesized through pyridine hydrogenation, can be transformed into their trans-diastereoisomers via epimerization under conditions that exploit conformational preferences. whiterose.ac.uk Diastereoselective lithiation followed by trapping with an electrophile is another strategy to access trans-piperidines. whiterose.ac.uk

The table below highlights different methodologies and their application in controlling the stereochemistry of piperidine derivatives.

| Method | Application | Stereochemical Outcome | Reference |

| Aza-Michael Reaction | Construction of piperidine rings | High efficiency and stereoselectivity. | rsc.org |

| Palladium-Catalyzed Intramolecular Allylic Amination | Cyclization to form piperidines | High diastereoselectivity controlled by a chiral protecting group. | nih.gov |

| Copper-Catalyzed Cyclizative Aminoboration | Synthesis of 2,3-disubstituted piperidines | High diastereoselectivity and enantioselectivity for the cis-isomer. | nih.gov |

| Conformational Control (Epimerization) | Isomerization of piperidine derivatives | Conversion of cis-isomers to trans-isomers. | whiterose.ac.uk |

| Diastereoselective Lithiation/Trapping | Functionalization of piperidines | Access to trans-disubstituted piperidines. | whiterose.ac.uk |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Amide Bond Formation Mechanisms

The synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid involves the formation of a stable amide bond between a benzoic acid derivative and piperidin-4-one. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures to eliminate water. luxembourg-bio.com Consequently, the carboxylic acid must first be "activated". luxembourg-bio.comnih.gov This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

One common method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with the amine. nih.govresearchgate.net Alternatively, a wide variety of coupling reagents can be used to facilitate the reaction in a one-pot procedure. luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism of DCC-mediated amide bond formation begins with the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to yield the amide and a dicyclohexylurea byproduct. luxembourg-bio.com To improve efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) are often used to form an activated ester intermediate, which then reacts with the amine. researchgate.net

Another class of activating agents are phosphonium (B103445) and uronium/aminium salts, which also form activated esters that readily react with amines. luxembourg-bio.com The choice of coupling agent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired amide. luxembourg-bio.com

| Coupling Reagent Class | Example | Activating Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate. luxembourg-bio.com |

| Phosphonium Salts | BOP reagent | Forms an activated phosphonium ester. |

| Uronium/Aminium Salts | HATU | Forms an activated uronium/aminium ester. luxembourg-bio.com |

| Lewis Acids | Titanium(IV) chloride (TiCl₄) | Coordinates to the carboxylic acid to facilitate amine attack. nih.gov |

Mechanistic Pathways of Carboxylic Acid Functionalizations

The carboxylic acid group of this compound is a key site for further molecular elaboration. The functionalization of this group typically proceeds through mechanisms involving nucleophilic acyl substitution.

One of the most common transformations is esterification . In the presence of an acid catalyst, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. This is followed by proton transfer and the elimination of water to form the ester. This is a reversible process, and the equilibrium can be shifted towards the product by removing water.

The carboxylic acid can also be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This transformation is important as acyl chlorides are highly reactive intermediates that can be used to synthesize a variety of other functional groups, including esters, amides, and anhydrides. researchgate.net

Another functionalization pathway involves the conversion to a 1,3,4-oxadiazole . This can be achieved in a one-pot synthesis where the carboxylic acid is first converted to a monosubstituted 1,3,4-oxadiazole, which can then undergo further functionalization. nih.gov This transformation highlights the versatility of the carboxylic acid group as a handle for constructing more complex heterocyclic systems. nih.gov

| Functionalization Reaction | Reagents | Mechanistic Pathway |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Nucleophilic acyl substitution on the protonated carboxylic acid. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Formation of a chlorosulfite intermediate followed by nucleophilic attack by chloride. researchgate.net |

| 1,3,4-Oxadiazole Synthesis | Hydrazine (B178648), Dehydrating Agent | Formation of a 1,2-diacyl hydrazine intermediate followed by cyclodehydration. nih.gov |

Reaction Dynamics and Transition State Analysis of Piperidine-4-one Transformations

The piperidine-4-one moiety of the molecule contains a ketone that is susceptible to a variety of transformations, primarily involving nucleophilic addition to the carbonyl group. The piperidine (B6355638) ring itself exists in a dynamic equilibrium of chair conformations, and the relative stability of these conformers can influence the stereochemical outcome of reactions. The Curtin-Hammett principle is relevant here, stating that the product ratio of a reaction is determined by the difference in the energy of the transition states leading to the products, not the relative populations of the ground-state conformers. wikipedia.org

For instance, in the oxidation of N-methyl piperidine, the conformer with the equatorial methyl group is more stable and also reacts more quickly, leading to it being the major product. wikipedia.org Similar considerations would apply to reactions at the 4-oxo position of the title compound.

Transformations of the piperidone ketone can include:

Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

Reductive amination to introduce an amino group at the 4-position.

Wittig reaction to form an alkene.

Formation of an enamine which can then be used in subsequent alkylation reactions.

Computational modeling and density functional theory (DFT) calculations can be employed to analyze the transition states of these transformations. acs.org Such studies can provide insights into the reaction pathways and the factors that control selectivity. acs.org For example, transition state analysis can reveal the lowest energy pathway for a reaction, explaining observed experimental outcomes. acs.org

| Transformation | Reagents | Mechanistic Feature |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Nucleophilic addition of a hydride to the carbonyl carbon. researchgate.net |

| Reductive Amination | Amine, Reducing Agent | Formation of an iminium ion intermediate followed by reduction. nih.gov |

| Wittig Reaction | Phosphonium Ylide | Formation of a four-membered oxaphosphetane intermediate. |

| Enamine Formation | Secondary Amine, Acid Catalyst | Acid-catalyzed addition of the amine followed by dehydration. |

Catalytic Influences on Reaction Mechanisms (e.g., Acid Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modulating the reaction mechanisms associated with this compound by providing alternative, lower-energy reaction pathways.

Acid catalysis is commonly employed in the functionalization of both the carboxylic acid and the ketone. As mentioned, it is crucial for esterification. It also plays a role in reactions involving the piperidone moiety, such as in the formation of enamines or iminium ions, which are key intermediates in many C-C bond-forming reactions. nih.gov

Organocatalysis , the use of small organic molecules as catalysts, offers a powerful strategy for enantioselective transformations. For example, chiral secondary amines can be used to catalyze alpha-functionalization of the piperidone ring through enamine catalysis. Similarly, chiral phosphoric acids can act as Brønsted acid catalysts to control the stereochemistry of reactions involving iminium ion intermediates.

Metal catalysis is also relevant. For instance, titanium(IV) compounds can act as Lewis acids to catalyze amide bond formation. nih.govdntb.gov.ua Palladium catalysts are often used in cross-coupling reactions to functionalize the benzoic acid ring. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps.

The use of diboronic acid as a catalyst for amide bond formation has also been reported. acs.org This catalyst can also mediate the reduction of nitroaromatics, showcasing the potential for tandem catalytic reactions. acs.org The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.

| Catalyst Type | Example | Influence on Mechanism |

|---|---|---|

| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Protonates carbonyls to increase electrophilicity. |

| Organocatalysis | Proline | Forms nucleophilic enamine intermediates for asymmetric synthesis. |

| Metal Catalysis | Palladium(0) complexes | Facilitates cross-coupling reactions via catalytic cycles. |

| Lewis Acid Catalysis | Titanium(IV) chloride (TiCl₄) | Activates carboxylic acids for amidation. nih.govdntb.gov.ua |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, a complete structural assignment of "4-(4-oxopiperidine-1-carbonyl)benzoic acid" can be achieved.

The ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to the protons in different chemical environments within the molecule. The aromatic protons of the benzoic acid ring typically appear as doublets in the downfield region, a consequence of their deshielding by the aromatic ring current and the electron-withdrawing carboxylic acid and amide groups. The protons on the piperidine (B6355638) ring exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent carbonyl and amide functionalities.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic Protons (ortho to COOH) |

| ~7.50 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~3.90 | Triplet | 4H | Piperidine Protons (-CH₂-N-C=O) |

| ~2.60 | Triplet | 4H | Piperidine Protons (-CH₂-C=O) |

Note: The exact chemical shifts may vary depending on the solvent and concentration used for analysis.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The carbonyl carbons of the carboxylic acid, amide, and ketone functionalities are characteristically found in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, while the aliphatic carbons of the piperidine ring appear in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | Ketone Carbonyl (C=O) |

| ~168.0 | Amide Carbonyl (N-C=O) |

| ~167.0 | Carboxylic Acid Carbonyl (COOH) |

| ~142.0 | Aromatic Carbon (C-COOH) |

| ~132.0 | Aromatic Carbon (C-C=O) |

| ~130.0 | Aromatic Carbons (CH) |

| ~128.0 | Aromatic Carbons (CH) |

| ~45.0 | Piperidine Carbons (-CH₂-N-C=O) |

| ~41.0 | Piperidine Carbons (-CH₂-C=O) |

Note: The exact chemical shifts may vary depending on the solvent and concentration used for analysis.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the piperidine ring and the aromatic system. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzoic acid moiety and the piperidine ring through the amide linkage, as well as confirming the positions of the carbonyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of "this compound" is dominated by strong absorption bands corresponding to the various carbonyl and carboxylic acid vibrations. The stretching vibration of the ketone carbonyl (C=O) in the piperidine ring typically appears around 1715 cm⁻¹. The amide carbonyl (N-C=O) stretching vibration is observed at a lower frequency, generally in the range of 1630-1650 cm⁻¹, due to resonance effects. The carboxylic acid functional group gives rise to two characteristic bands: a broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a sharp C=O stretching vibration around 1700 cm⁻¹.

Table 3: Characteristic IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| ~1715 | C=O Stretch | Ketone |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1640 | C=O Stretch | Amide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the molecule and its fragments, MS provides invaluable data for both confirmation of identity and structural elucidation.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique that allows for the analysis of polar, nonvolatile compounds, typically generating protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. sci-hub.se

For this compound (C₁₃H₁₃NO₄), the theoretical exact mass can be calculated. This calculated mass is then compared against the experimentally determined mass from an HRMS instrument, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₄ |

| Theoretical Monoisotopic Mass | 247.0845 g/mol |

| Ion Adduct (Positive Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 248.0917 |

| Ion Adduct (Negative Mode) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 246.0772 |

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing insights into the molecule's structure. The resulting fragmentation pattern is characteristic of the compound's chemical architecture. For this compound, fragmentation is expected to occur at chemically logical sites, such as the amide bond, the carboxylic acid group, and within the piperidine ring.

In negative ion mode, a characteristic fragmentation of benzoic acid derivatives is the loss of carbon dioxide (CO₂) from the deprotonated carboxylate group ([M-H]⁻), a reaction corresponding to a neutral loss of 44 Da. sci-hub.senih.gov In positive ion mode ([M+H]⁺), the most probable fragmentation pathways involve the cleavage of the amide bond and subsequent fragmentations of the resulting ions.

Key proposed fragmentation pathways include:

Amide Bond Cleavage: The bond between the piperidine nitrogen and the benzoyl carbonyl group is susceptible to cleavage, leading to the formation of a benzoyl cation (m/z 105) and a neutral 4-oxopiperidine fragment, or a 4-oxopiperidine-1-carbonyl cation and a neutral benzene (B151609) fragment.

Piperidine Ring Fragmentation: The protonated molecular ion can undergo fragmentation within the piperidine ring, often involving ring-opening followed by the loss of small neutral molecules. wvu.edu

Decarboxylation: Loss of the carboxylic acid group as CO₂ can occur, particularly under certain ionization conditions or higher collision energies.

| Proposed Fragment Structure | m/z (Proposed) | Origin |

|---|---|---|

| [C₇H₅O]⁺ (Benzoyl cation) | 105.0335 | Cleavage of the exocyclic C-N amide bond |

| [C₁₃H₁₂NO₃]⁺ | 230.0812 | Loss of H₂O from [M+H]⁺ |

| [C₁₂H₁₃NO₂]⁺ | 203.0941 | Loss of CO₂ and H from [M+H]⁺ |

| [C₆H₁₀NO]⁺ (Protonated 4-oxopiperidine) | 100.0757 | Cleavage of the C-N amide bond with charge retention on piperidine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the chromophores present in the molecule. For this compound, the primary chromophore is the substituted benzoyl system.

Benzoic acid and its derivatives typically exhibit three characteristic absorption bands in the UV region, often labeled as the A, B, and C bands. researchgate.net The spectrum of benzoic acid itself shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The presence of the N-acylpiperidine substituent at the para position is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzoic acid. researchgate.net These absorptions are primarily due to π → π* electronic transitions within the aromatic ring. The transient absorption spectrum of the benzoic acid triplet state has been observed between 280 nm and 340 nm. researchgate.net

| Absorption Band (Approx. λmax) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230-240 nm | π → π | Benzoyl group (B-band) |

| ~270-290 nm | π → π | Benzoyl group (C-band, benzenoid) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, its solid-state structure can be predicted based on known structural motifs of its constituent parts: benzoic acid and N-substituted piperidines.

Benzoic acids are well-known to form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound would adopt this dimeric arrangement. The piperidine ring is expected to adopt a stable chair conformation. The relative orientation of the benzoic acid and piperidine ring systems would be defined by the torsion angles around the amide bond. Crystal structures of related N-aroylpiperazine and piperidine derivatives show that the piperidine nitrogen atoms can exhibit significant sp² character. researchgate.net

| Parameter | Predicted Feature | Basis of Prediction |

|---|---|---|

| Primary Supramolecular Motif | Hydrogen-bonded centrosymmetric dimer | Common for carboxylic acids |

| Piperidine Ring Conformation | Chair conformation | Lowest energy state for piperidines |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar size researchgate.netresearchgate.net |

Chromatographic Methods for Analysis and Purity Evaluation

Chromatographic techniques, particularly HPLC, are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for the analysis of moderately polar compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. usda.gov The pH of the mobile phase is critical; it is usually acidified (e.g., with phosphoric acid or acetic acid) to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention. upb.ro Detection is typically performed using a UV detector set at one of the compound's absorption maxima, such as ~230 nm or ~280 nm. usda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC presents significant challenges due to the compound's chemical structure, specifically the presence of a polar carboxylic acid functional group. This group imparts low volatility and a high boiling point, making it generally unsuitable for direct injection into a standard GC system. weber.hulibretexts.orgcolostate.edu

The high polarity of the carboxyl group can lead to several analytical issues, including strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks, poor resolution, and low sensitivity. colostate.edu Furthermore, the thermal stability of the compound under typical GC inlet and column temperatures could be a concern, potentially leading to decomposition rather than volatilization.

To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of carboxylic acids like this compound. libretexts.orgresearchgate.net Derivatization modifies the functional group responsible for the poor chromatographic behavior, in this case, the carboxylic acid, by replacing the active hydrogen with another group to create a less polar, more volatile, and more thermally stable derivative. weber.hu The three most common methods of derivatization for compounds containing carboxylic acid groups are alkylation, acylation, and silylation. libretexts.orgresearchgate.net

Alkylation (Esterification)

Alkylation is the most common derivatization technique for carboxylic acids, converting them into more volatile esters. weber.hulibretexts.org This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using specific alkylating agents. colostate.eduresearchgate.net For this compound, this would involve converting the benzoic acid moiety into an ester, such as a methyl or ethyl ester. Diazomethane is a highly effective reagent for preparing methyl esters quickly and cleanly, although its use requires caution. weber.hu An alternative method involves heating the acid with a reagent like boron trifluoride (BF3) in methanol. researchgate.net Another approach is the use of trimethyl orthoacetate in an acidic solvent, which can be used for the derivatization of various carboxylic acid compounds. google.com

Acylation

Acylation involves converting the carboxylic acid into an ester or another derivative by reacting it with an acylating agent. While more commonly used for alcohols, amines, and thiols, this technique can be adapted for carboxylic acids to produce derivatives with good volatility and stability. weber.huresearchgate.net

Silylation

Silylation involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. weber.hu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS esters are significantly more volatile and thermally stable than the parent acid. However, TMS derivatives can be susceptible to hydrolysis and must be handled in anhydrous conditions. weber.hu

Once derivatized, the resulting ester of this compound could be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. The choice of GC column would likely be a mid-polarity phase to effectively separate the derivative from any impurities or byproducts from the derivatization reaction.

The table below summarizes the common derivatization strategies applicable to this compound for GC analysis.

| Derivatization Method | Reagent Example | Resulting Derivative | Key Advantages |

| Alkylation | Boron Trifluoride/Methanol | Methyl 4-(4-oxopiperidine-1-carbonyl)benzoate | Produces stable esters with excellent volatility. weber.huresearchgate.net |

| Silylation | BSTFA | This compound, TMS ester | Forms derivatives that are highly volatile and thermally stable. weber.hu |

| Alkylation | Trimethyl orthoacetate | Methyl 4-(4-oxopiperidine-1-carbonyl)benzoate | Effective for trace analysis of carboxylic acids. google.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (QCC) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These calculations provide a microscopic view of the molecule's structure and behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of 4-(4-oxopiperidine-1-carbonyl)benzoic acid would determine its most stable three-dimensional shape (conformation). This involves calculating the energies of various possible spatial arrangements of its atoms to identify the lowest energy, and thus most preferred, geometry. Such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The study would likely reveal the preferred orientation of the benzoic acid ring relative to the oxopiperidine moiety.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. An analysis of these orbitals for this compound would map their spatial distribution across the molecule.

The energy difference between the HOMO and LUMO, known as the bandgap energy, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A small bandgap suggests that the molecule is more reactive and can be easily excited, whereas a large bandgap indicates higher stability. actascientific.com This data is instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: This table is illustrative. Specific values for this compound are not available in the literature.)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netopenaccesspub.org It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions represent neutral or intermediate potentials. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the carbonyl and carboxylic acid groups as red regions, and potentially hydrogen atoms as blue regions, thereby predicting the most likely sites for intermolecular interactions. dergipark.org.tr

Mechanistic Insights from Computational Simulations

Beyond static properties, computational simulations can model the dynamic processes of chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational methods can be used to predict the most likely pathway a chemical reaction will follow. By modeling the transformation from reactants to products, researchers can identify potential intermediate structures and the energy required to move between them. The activation energy, or energy barrier, is the minimum energy needed for a reaction to occur. Determining this barrier is crucial for understanding reaction kinetics and predicting whether a reaction will proceed under specific conditions.

A transition state is the highest energy point along a reaction pathway, representing the fleeting molecular structure that exists as reactants are converted into products. Characterizing the geometry and energy of the transition state is essential for confirming a proposed reaction mechanism. Computational frequency calculations are performed to verify a true transition state, which is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Potential Energy Surface (PES) Studies

A thorough conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This analysis would typically involve rotating the key dihedral angles, such as the one between the benzoic acid ring and the amide linker, and the puckering of the 4-oxopiperidine ring. However, without specific computational studies, a quantitative description of the conformational preferences and the associated energy landscapes remains speculative.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to understand intramolecular interactions and charge delocalization within a molecule. For this compound, an NBO analysis would provide insights into hyperconjugative interactions, such as those between the lone pairs of oxygen and nitrogen atoms and adjacent antibonding orbitals. It would also quantify the delocalization of electron density across the aromatic ring and the amide bond. In the absence of specific research, a detailed table of donor-acceptor interactions and their stabilization energies cannot be constructed.

Role As a Synthetic Intermediate and Molecular Scaffold in Advanced Chemical Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The structural features of 4-(4-oxopiperidine-1-carbonyl)benzoic acid make it an ideal starting point for the synthesis of intricate heterocyclic systems. The 4-oxopiperidine core provides a key reactive site for building fused and spirocyclic structures, while the entire molecule acts as a precursor for a wide array of piperidine (B6355638) derivatives.

Building Block for Fused and Spirocyclic Architectures

The ketone group at the 4-position of the piperidine ring is the primary site for reactions aimed at creating spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry as their rigid, three-dimensional structures can enhance binding affinity to biological targets. bepls.comrsc.org

The synthesis of spiro-piperidine derivatives often involves the reaction of the piperidin-4-one core with various reagents in multicomponent reactions. researchgate.net For instance, the ketone can undergo condensation reactions with compounds containing two nucleophilic sites to form a new ring spiro-fused at the C4 position. One-pot reactions using piperidinone derivatives, anilines, and dicarbonyl compounds have been shown to efficiently produce bis-spiro piperidine structures. researchgate.net The this compound molecule is a well-suited substrate for such transformations, where the benzoic acid moiety can be retained or further modified in subsequent steps.

Examples of synthetic strategies applicable to the 4-oxopiperidine core include:

Reaction with bis-nucleophiles: Condensation with compounds like ethylenediamine or hydrazine (B178648) derivatives can lead to the formation of spiro-diazacycles.

Michael Addition Cascades: Reaction with β-ketoesters followed by intramolecular cyclization can yield complex spirocyclic systems. whiterose.ac.uk

Intramolecular Heck Cyclization: Derivatives of the piperidone can be prepared to undergo intramolecular cyclization, forming spirocyclic benzofurans. whiterose.ac.uk

Precursor to Structurally Diverse Piperidine Derivatives

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals. bepls.comnih.gov this compound serves as a versatile precursor for a multitude of substituted piperidine derivatives through reactions targeting its ketone and carboxylic acid functionalities.

The ketone can be transformed into a variety of other functional groups:

Reduction: Reduction of the ketone using agents like sodium borohydride yields the corresponding 4-hydroxypiperidine derivative. dtic.mil

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent produces 4-aminopiperidine derivatives, a key structural motif in many bioactive compounds. researchgate.netnih.gov

Wittig Reaction: Olefination of the ketone can introduce carbon-carbon double bonds, providing a route to 4-alkylidene piperidines.

Simultaneously, the benzoic acid group can be converted into esters, amides, or other functionalities, allowing for the synthesis of a large library of compounds from a single precursor. This dual reactivity makes the molecule a powerful tool in combinatorial chemistry and drug discovery. nih.govnih.gov

Development of Novel Chemical Entities through Scaffold Modifications

The rigid structure of this compound makes it an excellent molecular scaffold. By systematically modifying different parts of the molecule, chemists can fine-tune its properties for specific applications, from probing biological systems to designing advanced materials.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and properties of a lead compound. The scaffold of this compound offers multiple points for modification to explore the SAR of a new chemical series. nih.govmdpi.com

Key modifications for SAR studies include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzoic acid ring can modulate electronic properties and lipophilicity, affecting target binding and pharmacokinetic profiles. researchgate.net

Piperidine Ring Modification: As described previously, the ketone can be converted to hydroxyl, amino, or substituted amino groups to probe for new hydrogen bonding interactions with a biological target. nih.gov

The systematic generation of a library of analogs based on this scaffold allows researchers to identify the key structural features responsible for a desired biological effect. frontiersin.org

| Scaffold Position | Potential Modification | Purpose in SAR Study |

| Benzoic Acid Ring | Halogenation, Alkylation, Methoxyaltion | Modulate electronics, lipophilicity, and steric interactions. |

| Piperidine C4-Position | Reduction to -OH, Reductive Amination to -NHR | Introduce H-bond donors/acceptors, alter polarity. |

| Piperidine N1-Position | Amide modification (if synthesized differently) | Alter rigidity and orientation of the two ring systems. |

Applications in Ligand Design (e.g., for Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). nih.gov The properties of a MOF are highly dependent on the geometry and functionality of the organic ligand. rsc.org Benzoic acid and its derivatives are common ligands used in MOF synthesis due to the ability of the carboxylate group to coordinate strongly with metal centers. researchgate.netekb.eg

This compound possesses features that make it an interesting candidate for a ligand in MOF design:

Carboxylate Coordinating Group: The primary coordination site is the deprotonated carboxylic acid.

Rigid Spacer: The phenyl-amide-piperidine structure acts as a rigid and directional spacer, which can help control the resulting framework's topology.

Secondary Functional Sites: The ketone carbonyl oxygen on the piperidine ring could potentially act as a secondary, weaker coordination site or be available for post-synthetic modification after the MOF is formed. researchgate.net

The use of such a functionalized, rigid ligand could lead to the development of novel MOFs with tailored pore sizes and chemical environments, potentially useful in areas like gas storage, separation, or catalysis. rsc.org

Broader Advanced Synthetic Applications

The utility of this compound extends beyond the specific examples above. As a bifunctional building block, it can be employed in various advanced synthetic strategies. For example, it can be used in the synthesis of complex natural products or their analogs where a substituted piperidine ring is required. lifechemicals.comresearchgate.net The carboxylic acid allows the molecule to be anchored to a solid support for use in solid-phase synthesis, enabling the rapid production of compound libraries. Furthermore, its derivatives are key intermediates in the synthesis of potent pharmaceutical agents, including analgesics and fentanyl analogues. google.comresearchgate.net The strategic placement of two distinct and reactive functional groups on a conformationally constrained scaffold ensures that this compound will continue to be a valuable tool for synthetic chemists in various fields.

In-depth Analysis of this compound: A Versatile Synthetic Intermediate

A comprehensive review of the chemical properties, synthesis, and multifaceted applications of this compound, a compound of significant interest in advanced chemical synthesis.

The chemical compound this compound stands as a notable molecule within the landscape of organic chemistry, primarily recognized for its role as a versatile synthetic intermediate and a robust molecular scaffold. Its unique structural architecture, combining a benzoic acid moiety with a 4-oxopiperidine ring, provides a foundation for the development of a diverse array of more complex molecules. This article delves into the chemical identity, synthesis, and characterization of this compound, with a particular focus on its emerging applications in catalyst design and functional materials science.

Chemical Identity and Properties

This compound is a fine chemical whose fundamental properties are crucial for its application in various synthetic endeavors. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 672309-93-2 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O |

| InChI Key | XXONJRIUBHNYLZ-UHFFFAOYSA-N |

A detailed table of the key chemical identifiers and properties of this compound.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, typically involving the acylation of 4-piperidone (B1582916) with a derivative of terephthalic acid. One common strategy involves the reaction of 4-piperidone hydrochloride with 4-carboxybenzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride formed and to facilitate the nucleophilic attack of the piperidine nitrogen on the acyl chloride. The reaction solvent and temperature are critical parameters that need to be optimized to ensure high yield and purity of the final product.

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzoic acid ring, as well as the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum would provide evidence for the carbonyl carbons of the ketone and the amide, the carboxylic acid carbon, and the distinct aromatic and aliphatic carbons.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the expected value of 247.25 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carboxylic acid O-H stretch, the C=O stretches of the ketone, amide, and carboxylic acid, and the C-N stretch of the amide.

Due to the limited availability of detailed experimental data in publicly accessible literature, specific spectral data tables are not provided here.

The bifunctional nature of this compound, possessing both a carboxylic acid group and a ketone, makes it a valuable building block in organic synthesis. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, while the ketone can undergo reactions like reduction, reductive amination, and Wittig reactions. This dual reactivity allows for the construction of complex molecular architectures.

Potential in Catalyst Design and Support

The rigid framework and the presence of coordinating atoms (oxygen and nitrogen) in this compound suggest its potential utility in the design of novel catalysts and catalyst supports. The carboxylic acid group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. Subsequent modification of the piperidone ring could introduce catalytically active sites. For instance, reduction of the ketone to a hydroxyl group, followed by coordination to a metal center, could generate a supported catalyst for asymmetric synthesis. The amide linkage provides a stable connection, ensuring the integrity of the catalytic system under reaction conditions.

While specific examples of this compound being used directly as a catalyst or support are not extensively documented in the literature, the structural motifs it contains are prevalent in ligands for metal-catalyzed reactions. The development of chiral catalysts based on this scaffold could be a promising area for future research.

Applications in Functional Materials Science (e.g., polymers, nanoparticles)

The properties of this compound also lend themselves to applications in materials science. The benzoic acid moiety can act as a monomer for polymerization reactions, leading to the formation of polyesters or polyamides. The incorporation of the 4-oxopiperidine unit into the polymer backbone could introduce specific functionalities, such as sites for further chemical modification or for interaction with other molecules. For example, polymers derived from this monomer could be used in applications like drug delivery, where the piperidone ketone could be used to attach drug molecules via a cleavable linker.

Furthermore, this compound can be used to functionalize the surface of nanoparticles. The carboxylic acid group can be used to covalently attach the molecule to the surface of metal oxide or gold nanoparticles. This surface modification can alter the properties of the nanoparticles, for instance, by improving their dispersibility in certain solvents or by introducing specific recognition sites. The ketone group on the periphery of the functionalized nanoparticle would then be available for further chemical transformations, allowing for the construction of complex, multifunctional nanomaterials for applications in sensing, imaging, and therapeutics. nih.govnih.gov

Concluding Remarks and Future Research Directions

Current Challenges in the Synthetic Chemistry of 4-(4-oxopiperidine-1-carbonyl)benzoic Acid

The synthesis of this compound, typically involving an amide coupling between 4-aminobenzoic acid or its derivatives and 4-piperidone (B1582916), is not without its difficulties. These challenges can impact yield, purity, and scalability.

One of the primary hurdles is the potential for low reactivity of the coupling partners. Aromatic amines can be less nucleophilic due to the delocalization of the lone pair of electrons into the aromatic ring. This, combined with potential steric hindrance, can make the amide bond formation sluggish, often requiring harsh reaction conditions or highly efficient coupling reagents. researchgate.netrsc.orgrsc.org

Furthermore, achieving high purity can be problematic. The purification of the final product often requires chromatographic techniques, which can be time-consuming and not ideal for large-scale production. The polar nature of the carboxylic acid and the amide functionality can lead to tailing on silica (B1680970) gel columns, complicating the isolation process.

Finally, the scalability of the synthesis can be a concern. Reagents that are effective on a lab scale may not be economically viable or safe for large-scale industrial production. The need for specialized coupling agents and potentially multi-step purification processes can hinder the cost-effective manufacturing of this compound. researchgate.net

A summary of these challenges is presented in the table below.

| Challenge | Description | Potential Impact |

| Low Reactivity | Reduced nucleophilicity of the aromatic amine and potential steric hindrance. | Requires harsh conditions, leading to lower yields and potential side reactions. |

| Ketone Reactivity | The ketone group in 4-piperidone can undergo unwanted side reactions. | Formation of complex impurity profiles, complicating purification. |

| Purification Issues | The polar nature of the molecule can make chromatographic separation difficult. | Reduced yields and increased processing time and cost. |

| Scalability | Cost and safety of reagents and processes for large-scale production. | Limits the economic viability for industrial applications. |

Emerging Methodologies for Enhanced Synthesis and Derivatization

To overcome the aforementioned challenges, researchers are exploring several modern synthetic strategies. These emerging methodologies promise to improve the efficiency, selectivity, and sustainability of the synthesis of this compound and its derivatives.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. nih.govnih.govacs.org Enzymes, such as lipases or engineered amide ligases, can operate under mild conditions, often in aqueous media, which can circumvent the issue of side reactions involving the ketone group. scielo.bracs.org The high specificity of enzymes can also lead to cleaner reactions with fewer byproducts, simplifying purification.

Flow chemistry is another powerful technique that can enhance the synthesis of this compound. chemrxiv.orgresearchgate.net By performing reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability. acs.org For instance, the esterification of benzoic acid has been successfully performed in a continuous flow microwave reactor, a technology that could be adapted for the amidation step. researchgate.net

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including amide bond formation. rsc.orgnih.govnih.gov Microwave irradiation can lead to rapid and uniform heating, often resulting in shorter reaction times and higher yields compared to conventional heating methods. rsc.orgresearchgate.net This technique could be particularly beneficial for overcoming the inherent low reactivity of the coupling partners.

Photoredox catalysis is a rapidly developing field that enables novel and selective C-H functionalization reactions under mild conditions. nih.govacs.orgnih.gov This methodology could be employed for the late-stage derivatization of the this compound scaffold, allowing for the introduction of new functional groups on either the piperidine (B6355638) or the benzoic acid ring with high precision. nih.gov This would be invaluable for creating libraries of analogs for structure-activity relationship studies.

The table below summarizes these emerging methodologies and their potential advantages.

| Methodology | Principle | Potential Advantages |

| Biocatalysis | Use of enzymes to catalyze the amide bond formation. | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.govacs.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Precise control over reaction parameters, improved safety and scalability. chemrxiv.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov |

| Photoredox Catalysis | Use of light and a photocatalyst to initiate reactions. | Enables novel C-H functionalization for late-stage derivatization. nih.govacs.orgnih.gov |

Untapped Potential in Advanced Organic Synthesis and Materials Science Research

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, along with a rigid aromatic core and a flexible aliphatic ring, opens up a wide range of possibilities for its application in more advanced fields beyond its current uses.